molecular formula C12H8ClNO2 B2895035 2-(4-Chlorophenyl)isonicotinic acid CAS No. 500586-44-7

2-(4-Chlorophenyl)isonicotinic acid

Cat. No.: B2895035
CAS No.: 500586-44-7
M. Wt: 233.65
InChI Key: BRBHDPCWBZWZTP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a 4-chlorophenyl group attached to the 2-position of the isonicotinic acid structure

Mechanism of Action

Target of Action

2-(4-Chlorophenyl)isonicotinic acid is a derivative of isoniazid . Isoniazid is a frontline drug employed in the treatment of tuberculosis . The primary targets of isoniazid, and by extension, this compound, are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . As a derivative of isoniazid, this compound likely shares a similar mode of action.

Biochemical Pathways

The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid . Cleavage of acetylisoniazid in the body results in the formation of monoacetylhydrazine, which is then acetylated polymorphically to diacetylhydrazine in a manner analogous to the acetylation of isoniazid .

Pharmacokinetics

The pharmacokinetics of isoniazid metabolism in humans involve pronounced interindividual variation in circulating isoniazid concentration and clearance . These variations are associated with hereditary differences in the acetylator status . The major pathway of isoniazid metabolism is acetylation . Rapid acetylators acetylate isoniazid 5–6 times more rapidly than slow acetylators .

Result of Action

The result of the action of this compound is likely similar to that of isoniazid, given their structural similarity. Isoniazid is effective against mycobacterial infections, particularly tuberculosis . It is highly specific and ineffective against other microorganisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances that can induce the plant’s natural defenses . Additionally, the compound’s stability can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)isonicotinic acid typically involves the chlorination of isonicotinic acid derivatives. One common method includes the reaction of citrazinic acid with tetramethylammonium chloride and triphosgene in a reactor, followed by heating to the reaction temperature and maintaining it for 10-12 hours. The reaction mixture is then cooled, and the product is isolated by filtration and purification using organic solvents such as chloroform or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reaction kettles and controlled introduction of hydrogen chloride gas can be employed to achieve efficient chlorination and high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenyl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.

    Nicotinic acid:

    Picolinic acid: Has the carboxyl group at the 2-position.

Uniqueness

2-(4-Chlorophenyl)isonicotinic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)11-7-9(12(15)16)5-6-14-11/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBHDPCWBZWZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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